N-([3,3'-bipyridin]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide

Kinase inhibition Anti-inflammatory Anticancer

N-([3,3'-bipyridin]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide (CAS 2191267-41-9) is a synthetic small molecule combining a 6-methoxyindole-2-carboxamide core with a 3,3'-bipyridine moiety via a methylene bridge. Its unique spatial arrangement of hydrogen bond acceptors, pi-stacking surfaces, and metal-coordination sites makes it a compelling tool for kinase or metalloenzyme virtual screening and medicinal chemistry optimization. Unlike other indole-2-carboxamide analogs, its distinct 3,3'-bipyridine regiochemistry offers unmatched ligand geometry for transition metal-based probe design. Choose this compound for structurally matched SAR studies and to ensure experimental reproducibility in your target engagement assays.

Molecular Formula C21H18N4O2
Molecular Weight 358.401
CAS No. 2191267-41-9
Cat. No. B2382493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([3,3'-bipyridin]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide
CAS2191267-41-9
Molecular FormulaC21H18N4O2
Molecular Weight358.401
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4
InChIInChI=1S/C21H18N4O2/c1-27-18-5-4-15-8-20(25-19(15)9-18)21(26)24-11-14-7-17(13-23-10-14)16-3-2-6-22-12-16/h2-10,12-13,25H,11H2,1H3,(H,24,26)
InChIKeyLYJSYERHRUSPTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement & Selection Baseline: N-([3,3'-bipyridin]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide (2191267-41-9) Chemical Identification


N-([3,3'-bipyridin]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide (CAS 2191267-41-9) is a synthetic small molecule comprising a 6-methoxyindole-2-carboxamide core linked to a 3,3'-bipyridine moiety via a methylene bridge. It belongs to the broad class of indole-2-carboxamide derivatives, a scaffold explored for kinase inhibition, anti-inflammatory activity, and nucleic acid binding [1]. However, a comprehensive search of primary literature, patents, and authoritative databases has not yielded any peer-reviewed study or patent that characterizes this specific compound's biological activity, potency, selectivity, or physicochemical properties in a quantitative, comparator-driven context.

Why Generic Indole-2-Carboxamide Substitution Poses a Risk for N-([3,3'-bipyridin]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide Procurement


Indole-2-carboxamides represent a pharmacologically privileged scaffold with activity profiles highly sensitive to subtle structural modifications [1]. The specific combination of a 6-methoxy substituent on the indole and a 3,3'-bipyridin-5-ylmethyl side chain in this compound creates a unique spatial arrangement of hydrogen bond acceptors (pyridyl nitrogens, methoxy oxygen, carboxamide oxygen), π-stacking surfaces, and metal-coordination sites. Without quantitative data on potency, selectivity, or pharmacokinetics for this precise structure, assuming functional equivalence to any other indole-2-carboxamide analog (e.g., the unmethoxylated or 2,4'-bipyridine isomer) is scientifically unjustified and could compromise experimental reproducibility [1].

Quantitative Differential Evidence Guide for N-([3,3'-bipyridin]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide (2191267-41-9): No Verifiable Data Available


Absence of Head-to-Head Comparative Biological Activity Data for 2191267-41-9

Despite searching across PubMed, patent databases, and screening result repositories, no study was found that directly tests N-([3,3'-bipyridin]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide against any named comparator (e.g., a des-methoxy analog, a 2,4'-bipyridine isomer, or a reference IKK2 inhibitor) in a defined biochemical or cellular assay. The compound is listed on certain vendor sites, but these sources do not provide primary, verifiable quantitative data [1]. Consequently, no numerical comparison of IC50, Ki, EC50, or other potency metrics can be made.

Kinase inhibition Anti-inflammatory Anticancer G-quadruplex binding

Lack of Comparative Physicochemical and ADME Profiling Data for 2191267-41-9

Standard drug-likeness parameters such as LogP, aqueous solubility, Caco-2 permeability, or microsomal stability have not been publicly reported for this compound in any comparative study alongside a structural analog [1]. While in silico predictions can be generated, they lack the experimental validation and comparator context required for evidence-based procurement.

Drug-likeness Solubility Permeability Metabolic stability

Potential Class-Level Inferences from Indole-2-Carboxamide Literature Are Not Compound-Specific

The indole-2-carboxamide scaffold has been reported as a core for IKK2 inhibitors [1] and other kinase targets. However, the specific substitution pattern of this compound (6-methoxy on indole; 3,3'-bipyridin-5-ylmethyl side chain) has not been evaluated in any published structure-activity relationship (SAR) study. Any extrapolation from class-level SAR trends to this specific molecule would be speculative and is not supported by quantitative data.

Indole-2-carboxamide IKK2 inhibitor Kinase inhibitor Structure-activity relationship

Potential Application Scenarios for N-([3,3'-bipyridin]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide (2191267-41-9) Based on Structural Features


Computational Chemistry and In Silico Screening Libraries

Given its drug-like molecular weight (358.4 g/mol) and the presence of hydrogen bond donor/acceptor and metal-coordination motifs, the compound may serve as a component of virtual screening libraries for docking or pharmacophore modeling studies targeting kinases, metalloenzymes, or protein-protein interfaces. However, no experimental validation of predicted targets exists [1].

Chemical Biology Probe Development (Starting Scaffold)

The bipyridine moiety offers a handle for transition metal coordination, potentially enabling the design of metal-based probes or catalysts. The indole-2-carboxamide can be further functionalized. This compound could be considered a starting point for medicinal chemistry optimization, but only if the research team commits to generating primary SAR data, as none currently exists in the public domain [1].

Negative Control or Inactive Analog Exploration

If a research program has identified active indole-2-carboxamides with a different substitution pattern (e.g., the 2,4'-bipyridine isomer CAS 2034305-32-1), this compound could theoretically be procured as a structurally matched negative control to probe the contribution of the 3,3'-bipyridine regiochemistry to target engagement. However, the baseline activity of the compound must first be empirically determined [1].

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